molecular formula C5H11ClN2 B14735352 (Cyanomethyl)trimethylammonium chloride CAS No. 6340-35-8

(Cyanomethyl)trimethylammonium chloride

Cat. No.: B14735352
CAS No.: 6340-35-8
M. Wt: 134.61 g/mol
InChI Key: JWTUJDAWIIWMLT-UHFFFAOYSA-M
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Description

(Cyanomethyl)trimethylammonium chloride (CAS 5039-78-1) is a quaternary ammonium salt with the molecular formula C5H11ClN2 and a molecular weight of 134.61 g/mol . This compound is characterized by a trimethylammonium head group linked to a chloromethyl group, a structure that places it within a class of chemicals known for their surface activity and utility in organic synthesis . As a research chemical, it serves as a valuable building block and precursor in synthetic chemistry. Its structure, featuring a positively charged quaternary ammonium group and a reactive chloromethyl moiety, makes it a versatile intermediate for the preparation of more complex molecules, including other specialized quaternary ammonium compounds . Researchers utilize this compound in the development of isotopic tagging reagents for analytical techniques like mass spectrometry, where its derivatives can be used to label peptides for quantitative peptidomics studies . It is also investigated for its potential in modifying surfaces and in the study of specific biochemical pathways. The mechanism of action for quaternary ammonium compounds often involves their cationic nature, which allows them to interact with negatively charged surfaces, such as microbial cell membranes or certain mineral interfaces, though the specific activity is highly dependent on the alkyl chain length and counterion . This product is provided For Research Use Only (RUO). It is strictly intended for use by qualified professionals in laboratory settings. It is not for diagnostic or therapeutic use, and is absolutely not intended for human or animal consumption.

Properties

CAS No.

6340-35-8

Molecular Formula

C5H11ClN2

Molecular Weight

134.61 g/mol

IUPAC Name

cyanomethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C5H11N2.ClH/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1

InChI Key

JWTUJDAWIIWMLT-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC#N.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyanomethyl)trimethylammonium chloride can be synthesized through several methods. One common method involves the reaction of trimethylamine with cyanomethyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as acetone, with the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

(Cyanomethyl)trimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted ammonium compounds, while oxidation and reduction can lead to the formation of different organic molecules .

Scientific Research Applications

(Cyanomethyl)trimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (Cyanomethyl)trimethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes, altering their activity and affecting cellular pathways .

Comparison with Similar Compounds

Adsorption and Surfactant Properties

  • Alkyl Chain Impact: QACs with longer alkyl chains (e.g., C18 in SOAC) exhibit lower CMC values and enhanced adsorption capacities. For example, single-chain QACs like SOAC show larger interlayer spacing in modified montmorillonite, improving adsorption of mycotoxins like zearalenone compared to double-chain analogs (DOAC) .
  • Cyanomethyl Group: The polar nitrile group in this compound likely reduces hydrophobicity compared to long-chain QACs, limiting micelle formation but enhancing solubility in polar solvents. This property may favor its use in niche applications like reactive intermediates .

Environmental and Toxicological Profiles

  • Toxicity : Most QACs, including alkyltrimethylammonium chlorides, exhibit skin/eye irritation at high concentrations. Unsaturated chains (e.g., oleyl in Soytrimonium Chloride) may degrade faster in the environment than saturated analogs .

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